molecular formula C17H15BrO3 B14196519 1-Bromo-5,6,7-trimethoxyphenanthrene CAS No. 921932-12-9

1-Bromo-5,6,7-trimethoxyphenanthrene

Cat. No.: B14196519
CAS No.: 921932-12-9
M. Wt: 347.2 g/mol
InChI Key: TXCUNNNBXYSUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5,6,7-trimethoxyphenanthrene is a chemical compound that belongs to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is characterized by the presence of a bromine atom and three methoxy groups attached to the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5,6,7-trimethoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of 5,6,7-trimethoxyphenanthrene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of solvent, catalyst, and reaction parameters can be optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5,6,7-trimethoxyphenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols or quinones under specific conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 5,6,7-trimethoxyphenanthrene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of 5,6,7-trimethoxyphenanthrene.

Scientific Research Applications

1-Bromo-5,6,7-trimethoxyphenanthrene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phenanthrene derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-5,6,7-trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5,6,7-trimethoxyphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

921932-12-9

Molecular Formula

C17H15BrO3

Molecular Weight

347.2 g/mol

IUPAC Name

1-bromo-5,6,7-trimethoxyphenanthrene

InChI

InChI=1S/C17H15BrO3/c1-19-14-9-10-7-8-11-12(5-4-6-13(11)18)15(10)17(21-3)16(14)20-2/h4-9H,1-3H3

InChI Key

TXCUNNNBXYSUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC3=C2C=CC=C3Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.